molecular formula C16H16O5 B13707049 2,6-Dimethoxymandelic Acid

2,6-Dimethoxymandelic Acid

Cat. No.: B13707049
M. Wt: 288.29 g/mol
InChI Key: JEFWSOPAEPTFRY-UHFFFAOYSA-N
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Description

2,6-Dimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxymandelic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.

    Formation of Cyanohydrin: The benzaldehyde is reacted with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin.

    Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxymandelic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.

    Reduction: Reduction reactions can convert it into 2,6-dimethoxybenzyl alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

    Oxidation: 2,6-Dimethoxybenzoic acid.

    Reduction: 2,6-Dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxymandelic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including oxidative stress response and metabolic processes.

Comparison with Similar Compounds

    2,6-Dimethoxybenzoic Acid: Similar in structure but lacks the mandelic acid moiety.

    2,6-Dimethoxybenzyl Alcohol: A reduction product of 2,6-Dimethoxymandelic Acid.

    Mandelic Acid: The parent compound without the methoxy groups.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O5/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19)

InChI Key

JEFWSOPAEPTFRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)OCC2=CC=CC=C2

Origin of Product

United States

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